molecular formula C28H23FN4O4S B2511476 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028072-51-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2511476
CAS No.: 1028072-51-6
M. Wt: 530.57
InChI Key: PRUDCPCIUKNUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C28H23FN4O4S and its molecular weight is 530.57. The purity is usually 95%.
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Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20N3O5SC_{20}H_{20}N_{3}O_{5}S, and it features a unique structure that includes a benzodioxole moiety and an imidazoquinazoline core. The presence of the fluorophenyl and sulfanyl groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

  • Inhibition of Protein Kinases : Studies have shown that related compounds can inhibit glycogen synthase kinase 3 beta (GSK3B), which plays a crucial role in cellular signaling pathways related to metabolism and cell proliferation .
  • Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating the activity of proteins involved in cell survival and death .
  • Impact on Inflammation : Some derivatives exhibit anti-inflammatory properties by inhibiting specific phospholipases involved in inflammatory responses .

Biological Activity Data

The biological activity of this compound has been investigated across various studies. The following table summarizes key findings:

Study Biological Activity IC50 Value Mechanism
Study 1Inhibition of GSK3B0.18 μMPhosphorylation inhibition
Study 2Anti-inflammatory effects< 1 mMPhospholipase inhibition
Study 3Induction of apoptosis0.5 μMModulation of survival pathways

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Research : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.
  • Diabetes Management : The compound's ability to modulate glucose homeostasis through GSK3B inhibition suggests potential applications in managing diabetes and related metabolic disorders.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN4O4S/c29-20-7-3-1-5-18(20)15-38-28-32-21-8-4-2-6-19(21)26-31-22(27(35)33(26)28)10-12-25(34)30-14-17-9-11-23-24(13-17)37-16-36-23/h1-9,11,13,22H,10,12,14-16H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUDCPCIUKNUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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